molecular formula C12H12N2O3 B5623472 3-(5-methyl-2-furyl)-N-(5-methyl-3-isoxazolyl)acrylamide

3-(5-methyl-2-furyl)-N-(5-methyl-3-isoxazolyl)acrylamide

Cat. No. B5623472
M. Wt: 232.23 g/mol
InChI Key: YDZLAEDGHKFFAY-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-methyl-2-furyl)-N-(5-methyl-3-isoxazolyl)acrylamide typically involves condensation reactions. For example, 3-(5-nitro-2-furyl) acrylamides, which share a similar furyl component, can be prepared through the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines, demonstrating a method that might be adaptable for synthesizing the target compound (Saikachi & Suzuki, 1958).

Molecular Structure Analysis

The structure of furyl-acrylamide derivatives involves conjugation between the furyl ring and the acrylamide moiety, which can influence the electronic properties of the molecule. Studies on similar compounds, like 2-cyano-3-(5-nitro-2-furyl) acrylamides, highlight the importance of the nitro group and the cyano group in determining the electronic characteristics of these molecules (Saikachi & Suzuki, 1959).

Chemical Reactions and Properties

Furyl-acrylamide compounds can undergo various chemical reactions, including cis-trans isomerization, as observed in compounds like AF-2 (a (5-nitro-2-furyl)acrylamide derivative), where isomerization can be catalyzed by biological reducing agents such as L-ascorbic acid, glutathione, and iron(II) (Clarke, Wardman, & Wilson, 1984).

Physical Properties Analysis

The physical properties of furyl-acrylamide derivatives, including solubility, crystallinity, and melting points, can vary significantly based on their structural features. For instance, the introduction of a nitro group in 3-(5-nitro-2-furyl) acrylamides has been shown to increase water solubility and exhibit notable antibacterial activity, which could be relevant for assessing the physical properties of the target compound (Saikachi & Suzuki, 1958).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of furyl-acrylamide compounds can be influenced by the presence of substituents on the furyl and acrylamide units. The nitro and cyano groups in related compounds have been found to impact antibacterial activity and solubility, suggesting that the methyl substitutions in the target compound could similarly affect its chemical behavior (Saikachi & Suzuki, 1959).

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-3-4-10(16-8)5-6-12(15)13-11-7-9(2)17-14-11/h3-7H,1-2H3,(H,13,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLAEDGHKFFAY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

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